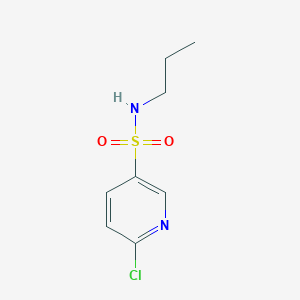
6-chloro-N-propylpyridine-3-sulfonamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6-chloro-N-propylpyridine-3-sulfonamide consists of a pyridine ring with a chlorine atom at the 6th position, a propyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 234.7 g/mol and a molecular formula of C8H11ClN2O2S. Additional properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activity Sulfonamide derivatives of heterocyclic compounds are of great interest due to their specific biological activities. They are widely used as inhibitors of human carbonic anhydrases, crucial enzymes involved in a variety of biochemical processes. The development of new sulfonamide derivatives, especially those incorporating heterocyclic systems, is pursued to enhance their ability to inhibit carbonic anhydrase activity, demonstrating their significance in biochemical and pharmacological research (Komshina et al., 2020).
One-Pot Synthesis of Heterocyclic Sulfonamides Research into efficient synthesis methods has led to the development of one-pot synthesis techniques for creating heterocyclic sulfonamides. These compounds are formed through nucleophilic addition and subsequent cyclization, demonstrating the versatility and utility of sulfonamides in creating structurally diverse molecules with potential biological activities (Rozentsveig et al., 2013).
Chlorination and Oxidation of Sulfonamides The environmental fate and transformation of sulfonamides, such as their reaction with free chlorine, are crucial for understanding their behavior in water treatment processes. Studies have investigated the chlorination by-products of sulfonamides to assess their degradation and potential environmental impact (Gaffney et al., 2016).
Antibacterial Activity of Sulfonamide Derivatives Sulfonamides have been synthesized and evaluated for their antibacterial activity, demonstrating the pharmaceutical applications of these compounds. The synthesis of various sulfonamide derivatives and their subsequent testing against bacterial strains highlight their potential as lead compounds for developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Nickel(II)-Catalyzed Synthesis The nickel(II)-catalyzed addition of aryl and heteroaryl compounds to sulfonamides represents a method for synthesizing complex sulfonamide structures. This research indicates the role of catalysis in expanding the chemical space of sulfonamide derivatives for further biological and industrial applications (Lo & Willis, 2021).
Wirkmechanismus
While the specific mechanism of action for 6-chloro-N-propylpyridine-3-sulfonamide is not provided, sulfonamides, in general, exhibit a range of pharmacological activities. They function as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle, which is necessary for bacterial replication .
Eigenschaften
IUPAC Name |
6-chloro-N-propylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-5-11-14(12,13)7-3-4-8(9)10-6-7/h3-4,6,11H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFFFMQXIXROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279825 | |
| Record name | 6-Chloro-N-propyl-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54864-88-9 | |
| Record name | 6-Chloro-N-propyl-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54864-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-propyl-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



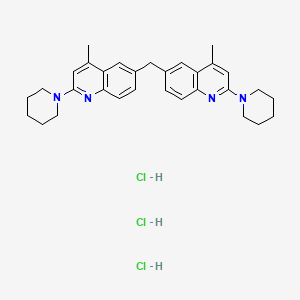
![(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3144203.png)
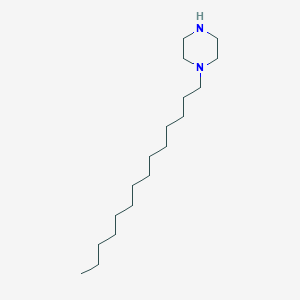

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3144242.png)
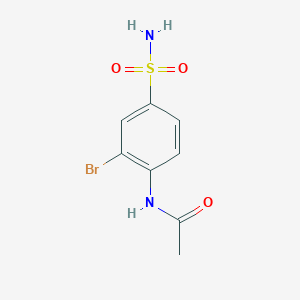

![1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-](/img/structure/B3144271.png)
![N-[2-(isonicotinoylamino)phenyl]isonicotinamide](/img/structure/B3144272.png)

![N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline](/img/structure/B3144283.png)
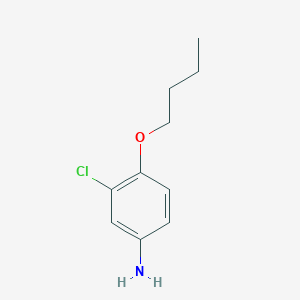
![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144301.png)
![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)